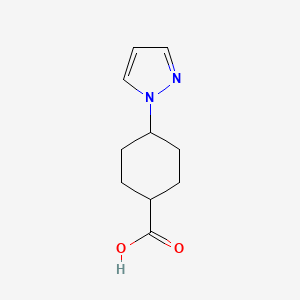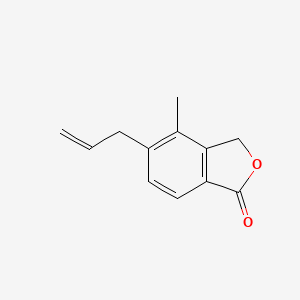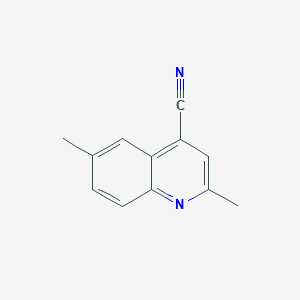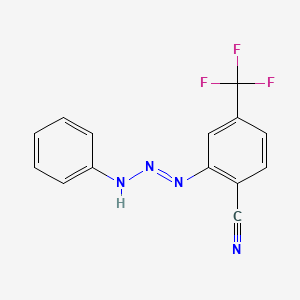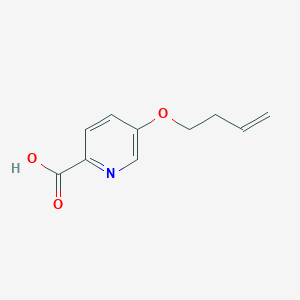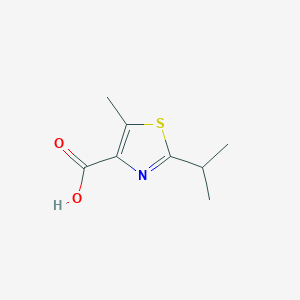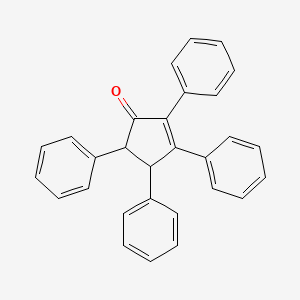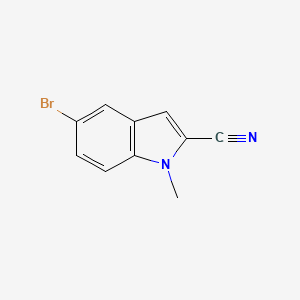
5-Bromo-1-methylindole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methylindole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 2nd position of the indole ring. It is a solid, typically appearing as white or off-white crystals, and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
The synthesis of 5-Bromo-1-methylindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-methylindole followed by the introduction of a carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carbonitrile group can be introduced using reagents such as cyanogen bromide or through a Sandmeyer reaction involving copper(I) cyanide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-1-methylindole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amines. Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. .
Scientific Research Applications
5-Bromo-1-methylindole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in the development of new pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific biological pathways and receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-1-methylindole-2-carbonitrile involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bromine and carbonitrile groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1-methylindole-2-carbonitrile include:
5-bromoindole: Lacks the methyl and carbonitrile groups, making it less specific in its interactions.
1-methylindole: Lacks the bromine and carbonitrile groups, resulting in different chemical reactivity and biological activity.
5-bromo-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different solubility and reactivity properties
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
5-bromo-1-methylindole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-13-9(6-12)5-7-4-8(11)2-3-10(7)13/h2-5H,1H3 |
InChI Key |
KTXHQILIXKVUAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


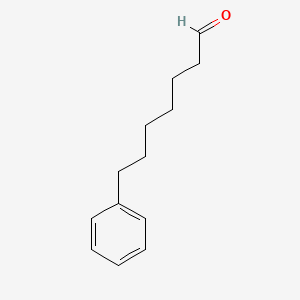
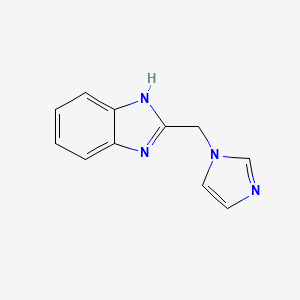
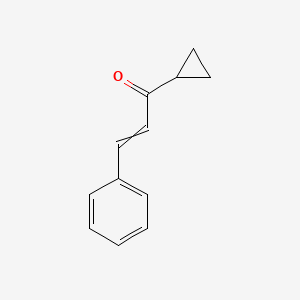
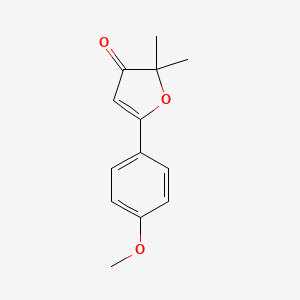
![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)
![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)
